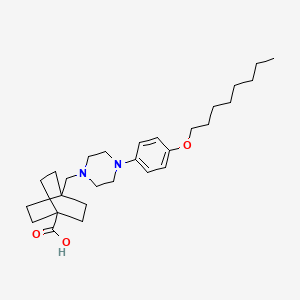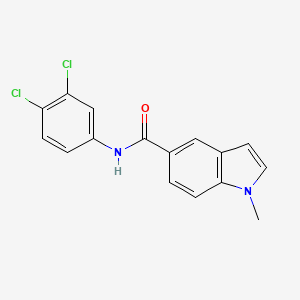![molecular formula C24H26N6O2 B10833977 6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione](/img/structure/B10833977.png)
6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25482888-Compound-72 is a synthetic organic compound known for its potent inhibitory activity against dual-specificity tyrosine-regulated kinase 1A and 1B (DYRK1A/1B). This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer .
Preparation Methods
The synthesis of PMID25482888-Compound-72 involves multiple steps, starting with the preparation of the core structure, which is a thiazoloquinazoline derivative. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This step involves the reaction of an appropriate aniline derivative with a thioamide under acidic conditions.
Cyclization to form the quinazoline ring: The intermediate product from the first step undergoes cyclization with a suitable reagent, such as formic acid, to form the quinazoline ring.
Introduction of the carboximidate group:
Chemical Reactions Analysis
PMID25482888-Compound-72 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID25482888-Compound-72 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of dual-specificity tyrosine-regulated kinases.
Biology: The compound is used to investigate the role of DYRK1A/1B in cellular processes, including cell proliferation and differentiation.
Medicine: Research has shown potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and certain types of cancer.
Mechanism of Action
PMID25482888-Compound-72 exerts its effects by inhibiting the activity of dual-specificity tyrosine-regulated kinase 1A and 1B. These kinases are involved in various cellular processes, including cell cycle regulation, apoptosis, and neuronal development. The compound binds to the active site of the kinases, preventing their phosphorylation activity and thereby modulating downstream signaling pathways .
Comparison with Similar Compounds
PMID25482888-Compound-72 is unique due to its high potency and selectivity for dual-specificity tyrosine-regulated kinase 1A and 1B. Similar compounds include:
Compound 8c: Another potent inhibitor of DYRK1A/1B with a similar core structure.
EHT 5372: A compound with comparable inhibitory activity but different chemical modifications.
These compounds share structural similarities but differ in their specific chemical modifications, which can affect their potency, selectivity, and pharmacokinetic properties.
Properties
Molecular Formula |
C24H26N6O2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H26N6O2/c1-2-3-12-29-21(28-11-5-7-17(25)14-28)13-22(31)30(24(29)32)15-20-26-18-8-4-6-16-9-10-19(27-20)23(16)18/h4,6,8,13,17H,5,7,9-12,14-15,25H2,1H3/t17-/m1/s1 |
InChI Key |
VRAJXOQRFSNNNZ-QGZVFWFLSA-N |
Isomeric SMILES |
CC#CCN1C(=CC(=O)N(C1=O)CC2=NC3=CC=CC4=C3C(=N2)CC4)N5CCC[C@H](C5)N |
Canonical SMILES |
CC#CCN1C(=CC(=O)N(C1=O)CC2=NC3=CC=CC4=C3C(=N2)CC4)N5CCCC(C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-[6-Trifluoromethyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine](/img/structure/B10833898.png)
![4-{4-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-pyrimidin-2-yl}-pyridin-2-ylamine](/img/structure/B10833905.png)

![3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-N-propionyl-benzenesulfonamide](/img/structure/B10833918.png)
![2-[(3-Imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid](/img/structure/B10833942.png)

![(2S)-1-[2-[[1-(1,2,4-triazol-1-ylmethyl)-3-tricyclo[3.3.1.03,7]nonanyl]amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B10833947.png)
![4-[6-[(6-Anilino-6-oxohexyl)amino]hexyl-hydroxyamino]-4-oxobutanoic acid](/img/structure/B10833949.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(6-chloro-4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833950.png)
![N-benzyl-8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B10833960.png)
![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B10833968.png)
![3-Oxa-8-azabicyclo[3.2.1]oct-8-yl(8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B10833971.png)
![3-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[(2-cyanopyridin-3-yl)methyl]-2,6-dioxopurin-3-yl]methyl]pyridine-2-carbonitrile](/img/structure/B10833976.png)

